![molecular formula C11H12BrNS B1343706 2-Bromo-6-(tert-butyl)benzo[d]thiazole CAS No. 898748-39-5](/img/structure/B1343706.png)

2-Bromo-6-(tert-butyl)benzo[d]thiazole

Vue d'ensemble

Description

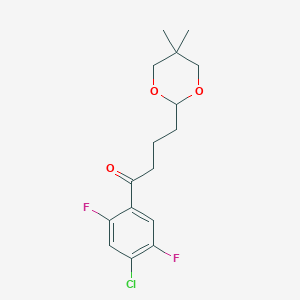

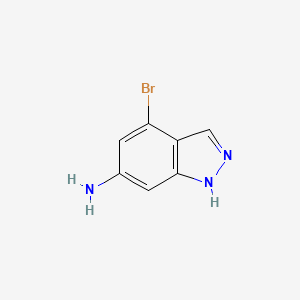

2-Bromo-6-(tert-butyl)benzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromo and tert-butyl substituents on the benzene ring indicates that this compound could be of interest in various chemical and pharmacological studies due to the potential reactivity of the bromine atom and the steric effects of the tert-butyl group.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. For instance, the synthesis of 5-benzyl-4-tert-butyl-N-arylthiazol-2-amine hydrobromides involves the use of arylamino and 2-bromo-4,4-dimethyl-1-arylpentan-3-one . Although the exact synthesis of 2-Bromo-6-(tert-butyl)benzo[d]thiazole is not detailed in the provided papers, similar synthetic pathways could be employed, involving bromination reactions and the introduction of the tert-butyl group through appropriate precursors.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzene ring can significantly influence the properties of the molecule. For example, the introduction of a bromine atom can facilitate further chemical transformations due to its reactivity . The tert-butyl group is a bulky substituent that can impact the molecule's conformation and its interactions with other molecules.

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can participate in various chemical reactions. The bromine atom in 2-Bromo-6-(tert-butyl)benzo[d]thiazole is a reactive site that can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups . Additionally, the presence of the thiazole ring opens up possibilities for reactions involving the nitrogen and sulfur atoms, such as the formation of salts and co-crystals with carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(tert-butyl)benzo[d]thiazole would be influenced by its molecular structure. The bromine atom contributes to the compound's density and molecular weight, while the tert-butyl group can affect its boiling point and solubility due to increased steric bulk. The benzo[d]thiazole core is known for its stability and can impact the electronic properties of the compound, such as UV absorption, which is relevant for applications in dye synthesis and photovoltaic materials . The crystalline nature of similar compounds has been studied using X-ray diffraction analysis, which provides insights into the intermolecular interactions and crystal packing .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A notable study involved the synthesis of new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, leading to compounds with potential fungicidal activity (Bashandy, Abdelall, & El-Morsy, 2008). Additionally, the crystal structures of regioisomers of N-methylated benzimidazole compounds, including derivatives related to the core structure of interest, have been elucidated, providing insights into their potential as amyloid-avid probes (Ribeiro Morais et al., 2012).

Photophysical and Electrochemical Applications

Thiazole-containing aromatic heterocyclic fluorescent compounds, including those related to 2-Bromo-6-(tert-butyl)benzo[d]thiazole, have been designed and prepared, demonstrating high luminescence quantum yields and thermal stability. These compounds exhibit promising applications in the development of fluorescent materials and electronic devices (Tao et al., 2013).

Catalytic and Synthetic Applications

Thiazolium-ion based organic ionic liquids, derived from thiazole compounds, have been shown to promote benzoin condensation, highlighting their utility in synthetic organic chemistry (Davis & Forrester, 1999). Moreover, a novel three-component reaction has been developed for synthesizing phenol derivatives, showcasing the versatility of thiazole derivatives in creating complex organic molecules (Nassiri, 2017).

Safety And Hazards

The specific safety and hazards information for “2-Bromo-6-(tert-butyl)benzo[d]thiazole” is not readily available in the literature. However, it is generally recommended to use personal protective equipment as required, avoid contact with skin, eyes, or clothing, and avoid release to the environment when handling chemical compounds4.

Orientations Futures

Benzothiazole derivatives, including “2-Bromo-6-(tert-butyl)benzo[d]thiazole”, have been the focus of extensive research due to their diverse pharmacological properties2. Future research may focus on the development of more potent biologically active benzothiazole-based drugs2.

Propriétés

IUPAC Name |

2-bromo-6-tert-butyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXGVHNJTZGGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265058 | |

| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(tert-butyl)benzo[d]thiazole | |

CAS RN |

898748-39-5 | |

| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

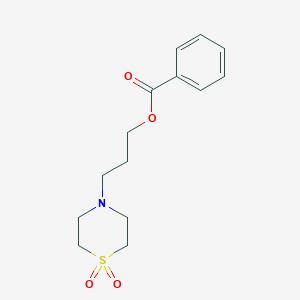

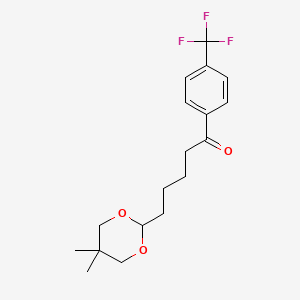

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

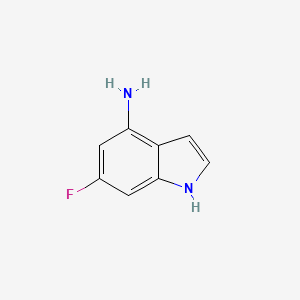

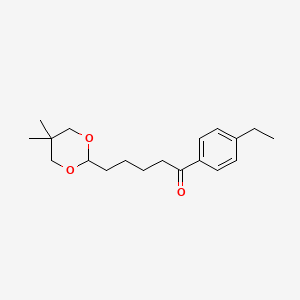

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)